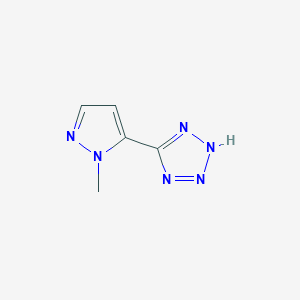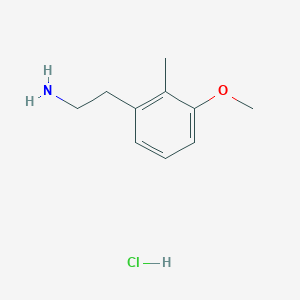
2,5-difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, commonly referred to as 2,5-DFB, is a fluorinated organic compound with a variety of applications in the scientific and industrial fields. It is a colorless, crystalline solid with a melting point of approximately 81°C and a boiling point of approximately 150°C. 2,5-DFB is used as a reagent in organic synthesis, as a catalyst in the polymerization of vinyl monomers, and as a starting material in the production of pharmaceuticals and other specialty chemicals. Additionally, it is used as an intermediate in the synthesis of a variety of other fluorinated compounds.
科学研究应用
2,5-DFB has a variety of applications in scientific research. It is used as a reagent in the synthesis of organic compounds, as a catalyst in the polymerization of vinyl monomers, and as a starting material in the synthesis of pharmaceuticals and other specialty chemicals. Additionally, it has been used in the synthesis of fluoroalkyl-substituted organic compounds, which are used in the development of new drugs and other biologically active compounds.
作用机制
The mechanism of action of 2,5-DFB is not fully understood. However, it is thought to act as an electron-withdrawing agent, which allows for the formation of new chemical bonds and the rearrangement of existing ones. Additionally, it is thought to be involved in the formation of hydrogen bonds and other non-covalent interactions, which may be important for the activity of certain compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,5-DFB are not well understood. However, it has been shown to have an inhibitory effect on the activity of certain enzymes and proteins, which could have potential applications in the treatment of diseases. Additionally, it has been shown to have a weak mutagenic effect in some studies, but further research is needed to confirm these findings.
实验室实验的优点和局限性
The advantages of using 2,5-DFB in laboratory experiments include its low cost, low toxicity, and its ability to form strong bonds with other molecules. Additionally, it is relatively easy to obtain and can be used in a variety of reactions. However, it is important to note that 2,5-DFB is volatile and can decompose at high temperatures, so it is important to use it in a well-ventilated area. Additionally, it is important to use appropriate safety precautions when handling 2,5-DFB, as it can be hazardous if not handled properly.
未来方向
There are a variety of potential future directions for research involving 2,5-DFB. These include further research into its biochemical and physiological effects, as well as its potential applications in the development of new drugs and other biologically active compounds. Additionally, further research into its mechanism of action could lead to new insights into the structure and function of organic molecules. Finally, further research into its use as a reagent in the synthesis of organic compounds could lead to the development of new and more efficient synthetic methods.
合成方法
2,5-DFB can be synthesized from 2,5-dichlorobenzonitrile (DCBN) in two steps. The first step involves the reaction of DCBN with tetrabutylammonium fluoride (TBAF) in a 1:1 molar ratio in aqueous acetonitrile. This reaction produces 2,5-difluorobenzonitrile (DFBN). The second step involves the reaction of DFBN with tetramethyl-1,3,2-dioxaborolan-2-yl (TMDO) in a 1:1 molar ratio in acetonitrile. This reaction produces 2,5-DFB as the final product.
属性
IUPAC Name |
2,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BF2NO2/c1-12(2)13(3,4)19-14(18-12)9-6-10(15)8(7-17)5-11(9)16/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBVQHPHSISZCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-4-oxobutanoic acid](/img/structure/B6603402.png)

![tert-butyl 3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B6603431.png)
![5-hydroxy-10-oxa-3lambda6-thia-4-azatricyclo[5.2.1.0,2,6]dec-4-ene-3,3-dione](/img/structure/B6603438.png)




![tert-butyl N-[(2R)-3-cyano-2-hydroxypropyl]carbamate](/img/structure/B6603476.png)
![2-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-4-yl]acetamide hydrochloride](/img/structure/B6603484.png)
![benzyl 4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B6603490.png)
